molecular formula C24H27N3O5 B2940986 5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1798454-14-4

5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2940986
CAS No.: 1798454-14-4
M. Wt: 437.496
InChI Key: HQZCCYFPIPHIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a pyrrolidine moiety modified by a 3,4-diethoxybenzoyl group. The 1,2,4-oxadiazole ring is a stable heterocycle often used in medicinal chemistry as a bioisostere for ester or amide groups . The pyrrolidine ring introduces conformational flexibility, while the 3,4-diethoxybenzoyl group may influence lipophilicity and binding affinity through its electron-withdrawing and steric properties .

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-4-30-20-13-10-17(15-21(20)31-5-2)24(28)27-14-6-7-19(27)23-25-22(26-32-23)16-8-11-18(29-3)12-9-16/h8-13,15,19H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZCCYFPIPHIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Heterocycles

The compound (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (3aa) () replaces pyrrolidine with piperidine, a six-membered ring. Piperidine offers greater conformational flexibility and altered basicity compared to pyrrolidine. The synthesis of 3aa achieved 92% yield and 97% enantiomeric excess (ee) via iridium-catalyzed amination, highlighting the importance of stereochemistry in activity .

Aryl Substituent Variations

  • Pyridyl vs. Methoxyphenyl : Compounds 1a and 1b () feature 3-(4-pyridyl) substituents instead of 4-methoxyphenyl. Pyridyl groups introduce nitrogen-based hydrogen-bonding capabilities, which may enhance solubility but reduce lipophilicity compared to methoxyphenyl .
  • Bromophenyl : 3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole () incorporates a bromine atom, increasing molecular weight and polarizability. This substitution could improve halogen bonding but reduce metabolic stability .

Pyrrolidine Substituent Modifications

  • Phenylethyl vs. Diethoxybenzoyl : Compounds 1a and 1b () utilize phenylethyl groups on pyrrolidine, which are less electron-withdrawing than the diethoxybenzoyl group. The latter’s ethoxy groups may enhance solubility via ether linkages while the benzoyl moiety could stabilize interactions with hydrophobic pockets .
  • Sulfonyl Groups: 5-[1-(Cyclopropanesulfonyl)-3-fluoropyrrolidin-3-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole () and 3-(4-chlorophenyl)-5-[1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl]-1,2,4-oxadiazole () feature sulfonyl substituents.

Comparative Data Table

Compound Name Core Structure 3-Substituent 5-Substituent Modifications Key Properties/Notes Reference
Target Compound 1,2,4-Oxadiazole 4-Methoxyphenyl Pyrrolidine + 3,4-diethoxybenzoyl High lipophilicity, chiral center
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Methoxyphenyl Piperidine + butenyl 92% yield, 97% ee, Ir-catalyzed synthesis
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 2-Bromophenyl Unsubstituted pyrrolidine Halogen bonding potential
5-[1-(Cyclopropanesulfonyl)-3-fluoropyrrolidin-3-yl]-3-(4-methoxyphenyl)-... 1,2,4-Oxadiazole 4-Methoxyphenyl Pyrrolidine + cyclopropanesulfonyl, F Enhanced metabolic stability

Key Findings and Implications

  • Electronic Effects : The 4-methoxyphenyl group in the target compound balances electron donation and lipophilicity, whereas pyridyl or bromophenyl analogs () alter solubility and binding interactions.
  • Stereochemical Control : High enantioselectivity in 3aa () underscores the need for chiral synthesis protocols in optimizing the target compound’s bioactivity.
  • Substituent Trade-offs : Sulfonyl groups () improve stability but may limit bioavailability, whereas benzoyl or phenylethyl groups () offer tunable hydrophobicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of intermediates such as hydrazides and carbonyl derivatives. For example, refluxing substituted pyrrolidin-2-yl precursors with 1,3,4-oxadiazole-forming agents (e.g., CS₂/KOH or diethyl maleate) in ethanol or methanol under catalytic acidic conditions (e.g., acetic acid) yields the target molecule. Optimization involves adjusting solvent polarity (DMF/EtOH mixtures improve crystallinity) and stoichiometric ratios (e.g., 1:1 molar ratios of reactants to minimize side products) .
  • Critical Parameters :

  • Temperature: Reflux (~80°C) ensures complete cyclization.
  • Catalysts: Acetic acid enhances hydrazone formation in Schiff base intermediates .
  • Yield Improvement: Recrystallization from DMF/EtOH (1:1) increases purity to >95% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Key signals include pyrrolidine protons (δ 1.5–3.5 ppm) and oxadiazole C=O (δ 165–170 ppm). Methoxy groups (δ 3.8–4.0 ppm) and diethoxybenzoyl aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) validate the oxadiazole core .
  • Elemental Analysis : Discrepancies >0.3% indicate impurities requiring column chromatography (silica gel, hexane/ethyl acetate) .

Q. What preliminary biological screening methods are appropriate for assessing its bioactivity?

  • In Vitro Assays :

  • Antibacterial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values ≤25 µg/mL suggest potency). Compare zones of inhibition to control antibiotics (e.g., ciprofloxacin) .
  • Antifungal Screening : Broth microdilution (CLSI M38-A2 protocol) for C. albicans .
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (IC50 >100 µM preferred) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl/pyrrolidine moieties) influence pharmacological activity?

  • SAR Insights :

  • Methoxy vs. Ethoxy : Larger alkoxy groups (e.g., 3,4-diethoxybenzoyl) enhance lipophilicity, improving blood-brain barrier penetration but may reduce solubility .
  • Pyrrolidine Substitution : Bulky groups at the pyrrolidine 1-position (e.g., 2-phenylethyl) increase steric hindrance, potentially reducing off-target binding .
  • Oxadiazole Core : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole decreases metabolic stability due to altered electron density .

Q. What analytical strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Troubleshooting :

  • Metabolic Stability : Liver microsome assays (human/rat) identify rapid Phase I oxidation (e.g., CYP3A4-mediated demethylation). Solutions: Introduce electron-withdrawing groups (e.g., trifluoromethyl) .
  • Solubility Limitations : Use Hansen solubility parameters (HSPiP software) to design prodrugs (e.g., phosphate esters) .
  • Protein Binding : Equilibrium dialysis to quantify serum albumin binding (>90% reduces free drug concentration) .

Q. How can reaction yields for complex intermediates (e.g., 3,4-diethoxybenzoyl-pyrrolidine) be improved?

  • Process Chemistry :

  • Stepwise Synthesis : Isolate and purify intermediates (e.g., via flash chromatography) before cyclization to avoid side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 2 h) and improves yields by 15–20% .
    • Catalysis : Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro to amine groups) enhance regioselectivity .

Q. What computational methods predict binding interactions with biological targets (e.g., bacterial DNA gyrase)?

  • In Silico Workflow :

  • Docking Studies (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with Ser84 of E. coli gyrase) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns (RMSD <2 Å indicates stable binding) .
  • QSAR Models : Hammett constants (σ) for substituents correlate with logP and MIC values (R² >0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.